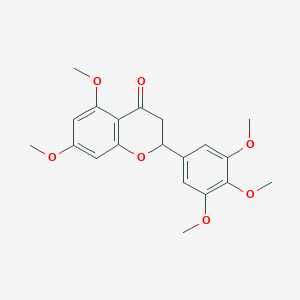

3',4',5',5,7-Pentamethoxyflavanone

Vue d'ensemble

Description

3’,4’,5’,5,7-Pentamethoxyflavanone is a natural flavonoid compound found in various plant species, particularly in the Rutaceae family . This compound is known for its potential therapeutic properties, including its ability to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3’,4’,5’,5,7-Pentamethoxyflavanone can be synthesized through several methods. One common approach involves the use of flavonoid precursors, which undergo methylation reactions to introduce methoxy groups at specific positions on the flavonoid structure . The reaction conditions typically involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of 3’,4’,5’,5,7-Pentamethoxyflavanone often involves extraction from natural sources, such as plants in the Rutaceae family . The extraction process includes solvent extraction using ethanol or methanol, followed by purification steps like column chromatography to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’,5’,5,7-Pentamethoxyflavanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavanone structure to flavanol or other reduced forms.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 3’,4’,5’,5,7-Pentamethoxyflavanone, which can have different biological activities and properties .

Applications De Recherche Scientifique

3’,4’,5’,5,7-Pentamethoxyflavanone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 3’,4’,5’,5,7-Pentamethoxyflavanone involves the inhibition of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress . By blocking this pathway, the compound sensitizes cancer cells to chemotherapeutic agents, thereby enhancing their efficacy . Additionally, it may interact with other molecular targets and pathways, contributing to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’,4’,5,6,7-Pentamethoxyflavanone: Another flavonoid with similar methoxy groups but different positions, leading to distinct biological activities.

5,7,3’,4’,5’-Pentamethoxyflavone: A related compound with methoxy groups at different positions, affecting its pharmacological properties.

Uniqueness

3’,4’,5’,5,7-Pentamethoxyflavanone is unique due to its specific methoxy group arrangement, which contributes to its ability to inhibit the Nrf2 pathway and sensitize chemoresistant cancer cells . This distinct mechanism of action sets it apart from other similar flavonoids .

Activité Biologique

3',4',5',5,7-Pentamethoxyflavanone (PMF) is a naturally occurring flavonoid predominantly found in various plant species, particularly within the Rutaceae family. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Chemical Structure and Properties

This compound is characterized by five methoxy groups positioned at the 3', 4', 5', 5, and 7 positions of the flavanone backbone. Its molecular formula is C_18H_18O_5, and it exhibits solubility in organic solvents such as chloroform and methanol.

1. Anti-Cancer Activity

PMF has been shown to possess significant anti-cancer properties. A study demonstrated that PMF sensitizes cisplatin-resistant A549 non-small cell lung cancer (NSCLC) cells to cisplatin by inhibiting the Nrf2 signaling pathway. In vitro experiments indicated that PMF treatment led to increased apoptosis in these cancer cells when combined with cisplatin, suggesting its potential as an adjuvant therapy in chemoresistance contexts .

Table 1: Effects of PMF on A549 Cells

| Treatment | Apoptotic Cells (%) | Nrf2 Expression Level |

|---|---|---|

| Control | X% | High |

| Cisplatin (25 µM) | Y% | Moderate |

| PMF (25 µM) | Z% | Low |

| PMF + Cisplatin | A% | Very Low |

2. Anti-Inflammatory Activity

PMF exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells. This action is crucial in mitigating inflammatory responses associated with various diseases .

3. Lipid Metabolism Regulation

Research indicates that PMF inhibits pancreatic lipase activity and reduces lipid accumulation in adipocytes (3T3-L1 cells). This suggests a potential role in managing obesity and related metabolic disorders .

Case Study 1: Adenoma Development Inhibition

In a preliminary study involving Apc(Min) mice, PMF was found to inhibit adenoma development, which models familial adenomatous polyposis—a hereditary condition leading to colorectal cancer. The study utilized high-performance liquid chromatography (HPLC) for quantifying PMF levels in plasma and intestinal mucosa .

Case Study 2: Diabetes Model

In vivo studies demonstrated that administering PMF at a dosage of 5 mg/kg significantly decreased blood glucose levels and renal fibrosis in a streptozotocin-induced diabetic rat model. This highlights its potential therapeutic effects for diabetes management .

The biological activities of PMF can be attributed to several mechanisms:

- Nrf2 Pathway Modulation : PMF downregulates Nrf2 expression, which is linked to various cellular protective mechanisms against oxidative stress.

- Caspase Activation : Enhanced levels of apoptotic markers such as cleaved PARP1 and caspase-3 were observed following PMF treatment in combination with cisplatin, indicating its role in promoting programmed cell death in cancer cells .

- Inhibition of Lipase : By inhibiting pancreatic lipase, PMF reduces the digestion and absorption of dietary fats.

Propriétés

IUPAC Name |

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQOZRFYJNWSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405619 | |

| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479672-30-5 | |

| Record name | 3',4',5',5,7-PENTAMETHOXYFLAVANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.